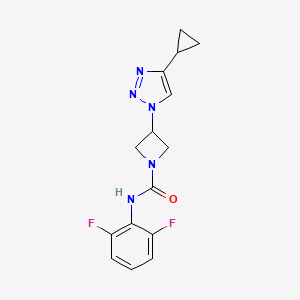

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride is an organic compound . It is typically used as a reagent in organic synthesis .

Synthesis Analysis

This compound can be synthesized through a sulfonyl chlorination reaction on 4-bromo-2,6-dimethylphenol .Molecular Structure Analysis

The molecular weight of 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride is 283.57 . Its IUPAC name is 3-bromo-4,5-dimethylbenzenesulfonyl chloride and its InChI code is 1S/C8H8BrClO2S/c1-5-3-7 (13 (10,11)12)4-8 (9)6 (5)2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride appears as a colorless to pale yellow liquid . It is soluble in organic solvents .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

- Suzuki–Miyaura Coupling Reaction : 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride serves as a valuable reagent in the synthesis of pharmaceutical agents. For instance, it can be used in the preparation of intermediates for drug development . The Suzuki–Miyaura coupling reaction, catalyzed by palladium, allows the construction of carbon-carbon bonds, making it a powerful tool in organic synthesis.

Polymer Chemistry

- Nanoporous Organic Polymers : Researchers have explored solution-processable nanoporous organic polymers containing 4-bromo-3,5-dimethylbenzene-1-sulfonyl chloride. These polymers exhibit high catalytic performance in heterogeneous reactions, such as the Suzuki–Miyaura coupling. They can be used as catalysts for various transformations, including the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

Sulfonyl chlorides are generally known to be reactive towards nucleophiles due to the good leaving group (cl-), which can be displaced in a nucleophilic substitution reaction .

Mode of Action

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride is likely to interact with its targets through nucleophilic substitution reactions . The chloride ion is a good leaving group, and the sulfur atom is electrophilic, making it susceptible to attack by nucleophiles .

Biochemical Pathways

The compound can introduce a sulfonyl group into organic molecules, potentially affecting various biochemical pathways depending on the specific context .

Result of Action

The introduction of a sulfonyl group into organic molecules can significantly alter their properties and functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride . For instance, the presence of other nucleophiles in the environment can compete with the intended target for reaction with the sulfonyl chloride .

Safety and Hazards

This compound can cause severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If swallowed, one should rinse the mouth and avoid inducing vomiting . If it comes into contact with the skin or hair, contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name |

4-bromo-3,5-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTASDADIMSQKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2716528.png)

![[2-[(9-Ethylcarbazol-3-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2716532.png)

![3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2716533.png)

![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2716538.png)

![2-ethyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2716540.png)